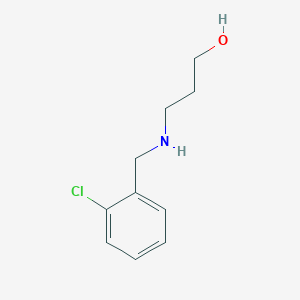

3-(2-Chloro-benzylamino)-propan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chloro-benzylamino)-propan-1-ol is an organic compound that features a benzylamine moiety substituted with a chlorine atom at the ortho position and a propanol chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-benzylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-chlorobenzylamine and 3-chloropropanol.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

3-(2-Chloro-benzylamino)-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of 3-(2-Chloro-benzylamino)-propanone.

Reduction: Formation of 3-(2-Chloro-benzylamino)-propan-1-amine.

Substitution: Formation of 3-(2-Azido-benzylamino)-propan-1-ol or 3-(2-Thio-benzylamino)-propan-1-ol.

科学研究应用

3-(2-Chloro-benzylamino)-propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-(2-Chloro-benzylamino)-propan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

相似化合物的比较

Similar Compounds

2-Chlorobenzylamine: A precursor in the synthesis of 3-(2-Chloro-benzylamino)-propan-1-ol.

3-Chloropropanol: Another precursor used in the synthesis.

Benzylamine: A structurally related compound without the chlorine substitution.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a candidate for various research applications.

生物活性

3-(2-Chloro-benzylamino)-propan-1-ol, with the CAS number 69739-55-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorobenzyl group attached to a propanolamine backbone, which contributes to its chemical reactivity and potential biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity, which may influence its pharmacokinetics and bioactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . Its mechanism primarily involves scavenging free radicals and inhibiting lipid peroxidation—a critical process linked to oxidative stress and various diseases. The compound interacts with reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components such as lipids, proteins, and nucleic acids .

Interaction with Biological Targets

The compound's biological activity is mediated through its interaction with specific enzymes and proteins involved in oxidative stress pathways. It has been shown to modulate the expression of genes related to antioxidant defenses, thus enhancing cellular protection against oxidative damage.

Biochemical Pathways

This compound influences several biochemical pathways:

- Lipid Peroxidation : It inhibits the oxidation of low-density lipoproteins (LDLs), which is crucial for preventing atherosclerosis.

- Cell Signaling : The compound may alter signaling pathways associated with cell survival and apoptosis, indicating potential therapeutic applications in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption, distribution, metabolism, and excretion can be influenced by various factors, including the presence of amino acids that may enhance its antioxidant effects.

Case Studies

A series of studies have assessed the biological activity of this compound:

- Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells exposed to ROS.

- Cytotoxicity : Preliminary investigations into its cytotoxic effects revealed that while it possesses some toxicity towards cancer cells, it exhibits lower toxicity against normal cells, suggesting a potential for selective anticancer therapies .

- Animal Models : In animal studies, varying dosages of the compound showed differential effects on oxidative stress levels and overall health outcomes. Lower doses were associated with beneficial antioxidant effects without significant adverse reactions.

Data Table: Biological Activity Summary

属性

IUPAC Name |

3-[(2-chlorophenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDHIXJRENDGCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389989 |

Source

|

| Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69739-55-5 |

Source

|

| Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。